8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline
Description
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-19-8-7-16(14-23-19)21(25)24-12-9-17(10-13-24)27-18-6-2-4-15-5-3-11-22-20(15)18/h2-8,11,14,17H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFQMVWPPPIDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.
The methoxypyridine moiety is often introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of methoxypyridine with a halogenated quinoline intermediate in the presence of a palladium catalyst. The final step typically involves the formation of the ether linkage between the piperidine and quinoline rings, which can be achieved through a Williamson ether synthesis using an appropriate alkoxide.
Industrial Production Methods
Industrial production of 8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of robust catalysts and reagents that can withstand industrial conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The quinoline core is known to intercalate with DNA, which can disrupt DNA replication and transcription processes. The piperidine and methoxypyridine moieties may enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 6-methoxypyridine-3-carbonyl group distinguishes it from analogues with sulfonyl (e.g., ), hydrazide (e.g., ), or benzyloxyimino groups (e.g., ). These substituents influence electronic properties and binding affinities.
- Synthetic Efficiency : Yields for similar compounds vary widely (19–93%), suggesting that the target’s synthesis may require optimization of acylation or coupling steps .
- Spectroscopic Signatures : The carbonyl group in the target compound would exhibit IR absorption near 1680 cm⁻¹, contrasting with sulfonyl (~1323 cm⁻¹) or hydrazide (~3250 cm⁻¹) stretches in analogues .
Biological Activity
The compound 8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline involves several key steps:
- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions with appropriate precursors.
- Introduction of the Methoxypyridine Carbonyl Group : This is achieved via acylation of the piperidine with 6-methoxypyridine-3-carbonyl chloride.
- Coupling with Quinoline : The final step involves coupling the substituted piperidine with quinoline using palladium-catalyzed cross-coupling reactions.
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methoxypyridine moiety enhances binding affinity and specificity, which is crucial for its pharmacological effects.
Anticancer Activity
Research indicates that 8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Its effectiveness has been tested in various assays, showing promising results against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- In Vivo Studies on Tumor Models : A study conducted on mice bearing xenograft tumors demonstrated that treatment with 8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline resulted in a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.
- Antimicrobial Efficacy : Clinical trials have indicated that this compound can be effective in treating infections caused by resistant bacterial strains, showcasing its potential role in addressing antibiotic resistance.
Q & A
Q. What are the optimal synthetic routes for 8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline, and how do reaction conditions impact yield?
The synthesis typically involves nucleophilic substitution, where a hydroxyl group displaces a leaving group (e.g., chlorine) on the quinoline ring under basic conditions. Key parameters include solvent choice (e.g., DMSO or methanol), base selection (e.g., potassium carbonate), and temperature control. For instance, highlights that optimizing these conditions maximizes yield and purity. Industrial-scale methods may require additional purification steps like column chromatography, as seen in for related compounds .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- NMR : Proton signals for methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm) confirm substitution patterns. notes δ 5.31 ppm for O-CH2 groups and δ 1.68–1.78 ppm for piperidine methylene protons .
- IR : Stretching frequencies for carbonyl (C=O, ~1640–1680 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) bonds are critical for functional group identification .
- HPLC : Purity (>98%) can be assessed using reverse-phase chromatography with UV detection, as referenced in for analogous compounds .
Q. What are the primary applications of this compound in chemical and biological research?
- Chemistry : Acts as a building block for synthesizing complex molecules, leveraging its quinoline and piperidine motifs ( ) .
- Biology : Investigated for enzyme inhibition (e.g., kinase or protease targets) due to its structural resemblance to bioactive quinoline derivatives ( ) .
Advanced Research Questions
Q. How do computational methods predict the binding affinity of this compound to biological targets?
Molecular docking studies (e.g., AutoDock Vina, Schrödinger Suite) evaluate interactions with active sites. demonstrates that substituents like methoxy groups enhance binding via hydrogen bonding and hydrophobic interactions. For example, docking scores correlate with experimental IC50 values in enzyme inhibition assays .
Q. What challenges arise in crystallizing this compound, and how does its crystal structure inform reactivity?
- Crystallization : Poor solubility in polar solvents may necessitate mixed-solvent systems (e.g., DCM/hexane). emphasizes Hirshfeld surface analysis to study intermolecular interactions (e.g., C-H···O bonds) that stabilize the lattice .
- Reactivity Insights : Crystal packing reveals steric hindrance around the piperidine ring, influencing nucleophilic substitution rates at the quinoline core .
Q. How do modifications to the piperidine or quinoline moieties alter enzymatic inhibition properties?
- Piperidine Modifications : Introducing electron-withdrawing groups (e.g., carbonyl) enhances binding to enzymes like 5-HT receptors, as seen in for related succinate salts .
- Quinoline Modifications : Methoxy groups at the 6-position () improve metabolic stability compared to non-substituted analogs, critical for in vivo efficacy .
Q. What side reactions occur during synthesis, and how can they be mitigated?
- Common Side Reactions : Oxidation of methoxy groups to quinones () or undesired substitutions at the quinoline ring.
- Mitigation Strategies : Use of inert atmospheres (N2/Ar) and low-temperature conditions minimizes oxidation. Purification via flash chromatography ( ) or recrystallization removes byproducts .
Methodological Considerations
- Synthetic Optimization : Design of Experiment (DoE) approaches can systematically vary reaction parameters (e.g., solvent polarity, base strength) to identify optimal conditions .
- Data Interpretation : Compare experimental NMR shifts with DFT-calculated spectra (Gaussian 09) to resolve ambiguities in regiochemistry .
- Biological Assays : Use SPR (Surface Plasmon Resonance) or fluorescence polarization to quantify target binding, supplemented by MD simulations for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
